Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate

Description

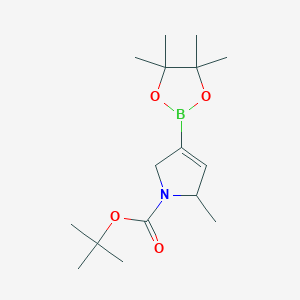

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate is a boronate ester-containing heterocyclic compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . Its structure features a partially unsaturated 2,5-dihydropyrrole core substituted with a methyl group at position 2 and a tert-butyl carbamate group at position 1. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity in cross-coupling applications. This compound serves as a versatile intermediate in pharmaceutical and materials science research, leveraging its boronate functionality for regioselective coupling with aryl or alkyl halides .

Properties

IUPAC Name |

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9,11H,10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVCZWHPCYTOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methyl-4-pyrroline with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for yield and purity. Large-scale reactions are conducted in reactors designed to handle hazardous chemicals safely. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, bases (e.g., potassium carbonate), and solvents (e.g., toluene).

Conditions: Typically, the reaction is performed at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products Formed: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its ability to form stable boronic esters makes it a versatile reagent in cross-coupling reactions.

Biology: In biological research, boronic acids and their derivatives are used in the development of enzyme inhibitors and probes for studying biological processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. The resulting biaryl compound is formed through reductive elimination.

Molecular Targets and Pathways: The primary molecular targets are the aryl halides, which are transformed into biaryl compounds. The pathways involved include the Suzuki-Miyaura coupling mechanism.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boronate Esters with Tert-Butyl Carbamate Groups

Key Research Findings

Reactivity in Cross-Coupling Reactions :

- The target compound’s 2,5-dihydropyrrole core exhibits greater conformational flexibility compared to aromatic pyrazole or rigid fused-ring systems . This flexibility allows coupling with sterically demanding substrates, such as ortho-substituted aryl halides, which are challenging for planar aromatic boronates .

- In contrast, the pyrazole-based boronate () demonstrates slower reaction rates due to aromatic stabilization but higher thermal stability during prolonged reactions .

Stability and Hydrolysis Resistance: Piperidine-linked boronates () show superior hydrolytic stability owing to the saturated ring and hydrophobic phenoxy group, making them suitable for aqueous-phase reactions . The target compound’s partially unsaturated dihydropyrrole core is more prone to oxidation than aromatic analogs, requiring inert conditions for storage and handling.

Synthetic Applications :

- The pyrrolopyridine boronate () is preferred for synthesizing heteroaromatic biaryls in medicinal chemistry due to its electron-rich pyridine moiety, which directs coupling to electron-deficient partners .

- The target compound’s tert-butyl carbamate group facilitates deprotection under mild acidic conditions, enabling sequential functionalization in multistep syntheses .

Biological Activity

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.23 g/mol

- CAS Number : 1264282-48-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. The following sections summarize key findings from recent studies.

The compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Interactions : Studies have shown that derivatives of the compound can inhibit interactions between programmed cell death protein 1 (PD-1) and its ligand PD-L1. This inhibition is crucial for enhancing immune responses against tumors .

- Antioxidant Activity : The presence of the dioxaborolane moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in metabolic disorders .

Case Study 1: PD-1/PD-L1 Interaction

A study conducted by researchers at Harvard University demonstrated that small molecules similar to this compound could effectively block the PD-1/PD-L1 pathway in transgenic mouse models. This blockade resulted in enhanced T-cell activation and proliferation . The compound was able to rescue immune responses at concentrations as low as 100 nM.

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of compounds containing the dioxaborolane structure. These compounds showed significant free radical scavenging activity in vitro, suggesting potential applications in treating oxidative stress-related conditions .

Case Study 3: Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties of tert-butyl derivatives revealed that some compounds could inhibit key enzymes involved in lipid metabolism. This inhibition was linked to reduced lipid accumulation in cellular models .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.